molecular formula C42H18N2Na6O24S6 B1496386 hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate CAS No. 10169-29-6

hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate

Cat. No.: B1496386
CAS No.: 10169-29-6
M. Wt: 1264.9 g/mol
InChI Key: QSELSGJQPYCKQW-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate polycyclic aromatic structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds through cyclization and condensation reactions, followed by sulfonation to introduce the sulfate ester groups. The final step involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the hexasodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often requiring precise temperature and pH adjustments.

Chemical Reactions Analysis

Types of Reactions

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, each with distinct chemical and physical properties.

Scientific Research Applications

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its sulfate ester groups may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dinaphtho(2,1-b:1’,2’-d)thiophene
  • Dithieno(2,3-d;2’,3’-d’)benzo(1,2-b;4,5-b’)dithiophene
  • Dinaphtho(2,3-b:2’,3’-f)thieno(3,2-b)thiophene

Uniqueness

Dinaphtho(2,3-i:2’,3’-i’)benzo(1,2-a:4,5-a’)dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, hexakis(hydrogen sulfate) (ester), hexasodium salt stands out due to its unique combination of polycyclic aromatic structure and multiple sulfate ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24N2O24S6.6Na/c45-69(46,47)63-37-19-5-1-3-7-21(19)39(65-71(51,52)53)31-25(37)12-9-17-18-10-13-27-33(35(18)44-34(17)31)42(68-74(60,61)62)24-15-16-28-29(30(24)41(27)67-73(57,58)59)23-11-14-26-32(36(23)43-28)40(66-72(54,55)56)22-8-4-2-6-20(22)38(26)64-70(48,49)50;;;;;;/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELSGJQPYCKQW-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C4C=CC6=C5C(=C7C=CC8=C(C7=C6OS(=O)(=O)[O-])C9=C(N8)C1=C(C2=CC=CC=C2C(=C1C=C9)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18N2Na6O24S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340396
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1264.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10169-29-6
Record name EINECS 233-440-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexol, 6,18-dihydro-, 5,7,12,17,19,24-hexakis(hydrogen sulfate), sodium salt (1:6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexasodium 6,18-dihydrodinaphtho[2,3-i:2',3'-i']benzo[1,2-a:4,5-a']dicarbazole-5,7,12,17,19,24-hexyl hexasulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.